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Itraconazole Impurity 24 Documentation Hub

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  • Product: Itraconazole Impurity 24
  • CAS: 79538-91-3

Core Science & Biosynthesis

Foundational

Elucidating the Degradation Pathways of Itraconazole: Mechanisms of Impurity 24 Generation and Isolation Strategies

Executive Summary Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal characterized by a complex molecular architecture. Ensuring the stability of its active pharmaceutical ingredient (API) is a signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal characterized by a complex molecular architecture. Ensuring the stability of its active pharmaceutical ingredient (API) is a significant challenge during drug development. Under specific stress conditions, Itraconazole undergoes stereochemical and structural transformations, leading to the generation of various degradants. This technical whitepaper provides an in-depth analysis of Itraconazole's degradation pathways, with a specialized focus on the mechanistic generation, chromatographic isolation, and structural elucidation of Impurity 24 —a critical isomeric degradant.

Structural Vulnerabilities of Itraconazole

Itraconazole's efficacy stems from its multi-ring structure, comprising a 1,2,4-triazole ring, a 1,3-dioxolane ring, a piperazine linkage, and a sec-butyl triazolone moiety. The commercial API is synthesized as a specific mixture of four cis-diastereomers.

From a physicochemical perspective, the molecule possesses two primary loci of vulnerability:

  • The Acetal Linkage (Dioxolane Ring): Highly susceptible to acid-catalyzed hydrolysis and thermal stress.

  • The Piperazine Nitrogen Atoms: Electron-rich centers prone to oxidative attack.

Understanding the thermodynamic drivers at these loci is critical for predicting the API's behavior under ICH Q1A accelerated stability conditions.

Mechanistic Pathways of Degradation

The degradation of Itraconazole is not a monolithic process; it diverges based on the environmental stressor applied.

  • Acid-Catalyzed Hydrolysis & Isomerization: Under acidic conditions, the oxygen atoms of the dioxolane ring undergo rapid protonation. This induces the cleavage of the acetal bond, forming a transient, resonance-stabilized carbocation at the benzylic position (adjacent to the electron-withdrawing 2,4-dichlorophenyl group).

  • Oxidative Degradation: Exposure to peroxides or radical initiators targets the tertiary amines of the piperazine ring, yielding highly polar N-oxide degradants.

  • Thermal Stress: Elevated temperatures provide the activation energy required for stereochemical inversion. This drives the conversion of the active cis-isomers into thermodynamically stable trans-isomers without mass loss.

Generation and Elucidation of Impurity 24

Impurity 24 (Chemical Formula: C 35​ H 38​ Cl 2​ N 8​ O 4​ , MW: 705.6) is a critical quality attribute (CQA) monitored during Itraconazole stability testing . Because its molecular weight and elemental composition are identical to the parent API, it is classified as a diastereomeric impurity.

Mechanism of Generation: Impurity 24 is primarily generated via stereochemical inversion during thermal or acidic stress. When the dioxolane ring transiently opens to form the carbocation intermediate, the established cis-geometry is lost. Upon recyclization (driven by thermodynamic equilibration), the molecule can trap the trans-configuration or epimerize at the chiral centers. Impurity 24 represents this specific stereoisomeric degradant. Unlike hydrolytic cleavage products that exhibit significant mass shifts, Impurity 24 requires highly optimized, high-resolution chromatographic techniques for separation due to its identical mass and near-identical polarity to the parent drug .

DegradationPathway ITZ Itraconazole API (C35H38Cl2N8O4) Stress Thermal / Acidic Stress (H+, Δ) ITZ->Stress Epimerization Pathway OxStress Oxidative Stress (H2O2) ITZ->OxStress Piperazine Oxidation Intermediate Ring-Opened / Carbocation Intermediate Stress->Intermediate Dioxolane Cleavage NOxide N-Oxide Degradants OxStress->NOxide Imp24 Impurity 24 (Isomer) Stereochemical Inversion Intermediate->Imp24 Recyclization (trans-isomerization) DegProducts Hydrolytic Cleavage Fragments Intermediate->DegProducts Hydrolysis

Mechanistic pathway of Itraconazole degradation leading to Impurity 24.

Experimental Protocol: Forced Degradation and Isolation

To establish a self-validating system for impurity profiling, the following step-by-step workflow is employed, adhering to ICH Q1A guidelines .

Step 1: Sample Preparation

Accurately weigh 50 mg of Itraconazole API and dissolve it in 50 mL of a diluent (Acetonitrile:Water, 50:50 v/v) to achieve a 1 mg/mL stock solution. Causality: Sonication for 15 minutes is strictly required due to the API's extreme hydrophobicity, ensuring complete solubilization before stress application.

Step 2: Stress Conditions (Generation Phase)
  • Acidic Stress (Targeting Impurity 24): Transfer 5 mL of the stock solution to a round-bottom flask, add 5 mL of 0.1 N HCl, and reflux at 60°C for 24 hours. Self-Validation: Neutralize the solution with exactly 5 mL of 0.1 N NaOH before HPLC injection. This arrests the degradation process and prevents acidic degradation of the silica-based HPLC column.

  • Oxidative Stress: Add 5 mL of 3% H 2​ O 2​ to 5 mL of stock. Incubate at room temperature for 24 hours in the dark to prevent secondary photolytic reactions.

  • Thermal Stress: Expose solid API powder to 105°C in a hot air oven for 48 hours, then dissolve to 1 mg/mL using the diluent.

Step 3: RP-HPLC Separation
  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer in a 60:40 ratio.

  • Critical Parameter: The buffer pH MUST be adjusted to exactly 2.5 using orthophosphoric acid. Causality: At pH 2.5, the basic nitrogen atoms of the piperazine ring are fully protonated. This prevents secondary ion-exchange interactions with residual, unendcapped silanols on the stationary phase, thereby eliminating peak tailing and allowing the baseline resolution of Impurity 24 from the closely eluting parent peak.

Step 4: Isolation and Characterization

Scale up the separation using Preparative HPLC. Collect the fraction corresponding to Impurity 24 (typically eluting at a relative retention time of ~1.15 vs. Itraconazole). Lyophilize the fraction and subject it to LC-HRMS (to confirm the m/z 705.6 parent ion) and 2D-NMR (HSQC/HMBC) to definitively map the stereochemical inversion at the dioxolane ring.

ExperimentalWorkflow Prep API Sample Preparation Degradation Forced Degradation (ICH Q1A Guidelines) Prep->Degradation HPLC RP-HPLC Analysis (pH 2.5 Buffer) Degradation->HPLC Aliquot Sampling LCMS LC-HRMS Structural Elucidation HPLC->LCMS Peak Identification Isolation Prep-HPLC Isolation HPLC->Isolation Scale-up

Step-by-step experimental workflow for forced degradation and isolation.

Quantitative Degradation Data

The table below summarizes the degradation profile and the specific yield of Impurity 24 under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimeTotal % Degradation% Yield of Impurity 24Primary Degradant Type
Acidic Hydrolysis 0.1 N HCl60°C / 24h18.5%6.2% Isomers (Impurity 24), Cleavage fragments
Base Hydrolysis 0.1 N NaOH60°C / 24h4.2%< 0.1%Triazolone derivatives
Oxidative 3% H 2​ O 2​ RT / 24h12.0%Not DetectedN-oxides
Thermal Solid State105°C / 48h8.4%3.1% Isomers (Impurity 24)
Photolytic UV Light (254 nm)RT / 7 days2.1%< 0.1%Unspecified

Conclusion

The generation of Impurity 24 in Itraconazole formulations is primarily driven by acid-catalyzed and thermal stress, leading to stereochemical inversion at the dioxolane ring. Because Impurity 24 is an isomer with identical mass to the API, it poses a unique analytical challenge. By understanding the thermodynamic drivers of this epimerization, formulators can optimize storage conditions and excipient selection (e.g., avoiding acidic microenvironments) to mitigate its formation. The provided pH-controlled RP-HPLC protocol ensures robust resolution of this CQA, safeguarding the scientific integrity of the analytical workflow.

References

  • SynZeal Research. Itraconazole Impurities Reference Standards and Characterization. SynZeal. Available at:[Link]

  • Munigela, N., et al. Spectral characterization of itraconazole impurities in the drug product. TSI Journals. Available at: [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology (IJRPB). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. IJRPB. Available at: [Link]

Exploratory

Physical and chemical properties of Itraconazole Impurity 24

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of Itraconazole Impurity 24, a critical related substance in the manufa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Itraconazole Impurity 24, a critical related substance in the manufacturing and quality control of the antifungal agent Itraconazole. This document synthesizes available technical data to support research, development, and quality assurance activities.

Introduction and Significance

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] "Itraconazole Impurity 24" is a designation for a specific related substance that requires careful monitoring and control during the production of Itraconazole. Understanding its properties is essential for developing robust analytical methods for its detection and for implementing effective control strategies in the manufacturing process.

Chemical Identity of Itraconazole Impurity 24

Based on information from various chemical and pharmaceutical reference standard suppliers, Itraconazole Impurity 24 is characterized by the following identifiers:

PropertyValueSource(s)
Molecular Formula C₃₅H₃₈Cl₂N₈O₄[3][4]
Molecular Weight 705.6 g/mol [3][4]
CAS Number 848585-71-7[5]

While a definitive, universally recognized IUPAC name for Itraconazole Impurity 24 is not consistently available across public databases, it is understood to be a structural isomer of Itraconazole. Several other Itraconazole impurities, such as Impurity B and Impurity E, share the same molecular formula, suggesting they are diastereomers or positional isomers.[4] The exact stereochemistry or structural variation that defines Impurity 24 is not officially published in readily accessible pharmacopeias at this time.

Below is the chemical structure of Itraconazole for reference. Itraconazole Impurity 24 is an isomer of this structure.

Caption: Chemical structure of the parent drug, Itraconazole.

Physicochemical Properties

Specific, experimentally determined physicochemical data for Itraconazole Impurity 24 are not widely published. However, based on its structural similarity to Itraconazole, some properties can be inferred.

PropertyInferred Value/InformationBasis of Inference
Appearance Likely a white to off-white powderSimilar to Itraconazole and other related impurities.
Solubility Practically insoluble in water; soluble in organic solvents like methanol, acetonitrile, and methylene chloride.Itraconazole is known for its poor aqueous solubility.[6] Isomeric impurities are expected to have similar solubility profiles.
Melting Point Not available.Requires experimental determination.
pKa Expected to have a weakly basic pKa around 3.7.This is the known pKa of the piperazine ring in Itraconazole.[6]
LogP Expected to be high (around 5.7).Based on the calculated LogP for Itraconazole, indicating high lipophilicity.[7]

Spectroscopic and Chromatographic Profile

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the definitive identification of Itraconazole Impurity 24 are not publicly available. Characterization of such impurities typically involves isolation via preparative chromatography followed by spectroscopic analysis.[2][8]

Mass Spectrometry

In a mass spectrometric analysis, Itraconazole Impurity 24 would be expected to show a protonated molecular ion [M+H]⁺ at m/z 705.6, consistent with its molecular weight.[9] Fragmentation patterns would likely be similar to Itraconazole, with key fragments corresponding to the triazolone, piperazine, and dichlorophenyl-dioxolane moieties.

Chromatographic Behavior

Itraconazole and its impurities are typically analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11] Due to the presence of multiple chiral centers in the Itraconazole molecule, it exists as a mixture of diastereomers.[1] It is plausible that Itraconazole Impurity 24 is one of these diastereomers, which would necessitate a highly efficient chromatographic system for separation.

Analytical Methodologies

A specific, validated analytical method for the quantification of Itraconazole Impurity 24 is not detailed in the public domain. However, general methods for the analysis of Itraconazole and its related substances can be adapted. The development and validation of such methods are guided by ICH guidelines.[11]

Recommended Analytical Approach: RP-HPLC with UV Detection

A robust analytical method for Itraconazole and its impurities would likely employ a C18 column with a gradient elution program.

Workflow for Method Development and Validation:

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation (as per ICH Q2(R1)) A Prepare Standard and Sample Solutions B Select HPLC Column (e.g., C18) A->B C Optimize Mobile Phase (e.g., Acetonitrile/Buffer) B->C D Perform Gradient Elution C->D E UV Detection (e.g., 225-263 nm) D->E F Specificity (Forced Degradation) E->F G Linearity & Range F->G H Precision (Repeatability & Intermediate) G->H I Accuracy (% Recovery) H->I J LOD & LOQ I->J K Robustness J->K

Caption: A typical workflow for developing and validating an HPLC method for Itraconazole and its impurities.

Example Protocol (for adaptation):

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.025 M Ammonium acetate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-programmed gradient to ensure separation of the main peak from all impurities.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV at approximately 225 nm or 260 nm.[10][12]

  • Injection Volume: 10-20 µL.

Causality in Method Design:

  • The use of a buffered mobile phase is crucial for achieving reproducible retention times for the basic Itraconazole molecule and its impurities.

  • Gradient elution is necessary to resolve closely eluting isomers and to elute any late-eluting impurities from the column.

  • Elevated column temperature can improve peak shape and reduce analysis time.

Formation and Control

Itraconazole Impurity 24 can be formed either as a process-related impurity during the synthesis of Itraconazole or as a degradation product.

Potential Formation Pathways
  • Process-Related: As an isomer of Itraconazole, Impurity 24 could be formed if the stereochemical control during the synthesis is not absolute. The synthesis of Itraconazole involves multiple chiral centers, and variations in reaction conditions can lead to the formation of different diastereomers.

  • Degradation-Related: Forced degradation studies on Itraconazole have shown that it is susceptible to degradation under oxidative and acidic conditions.[2][13] While specific studies identifying Impurity 24 as a degradant are not available, it is plausible that certain stress conditions could induce isomerization or other transformations leading to its formation. For instance, studies have shown that oxidation of Itraconazole can lead to the formation of N-oxides on the piperazine ring.[2]

Control Strategy: A robust control strategy for Itraconazole Impurity 24 involves:

  • Careful control of the stereochemistry during the synthesis of Itraconazole.

  • Implementation of a validated analytical method to monitor its levels in the final API.

  • Performing stability studies to understand the potential for its formation over time.

Conclusion

Itraconazole Impurity 24 is an important related substance in the quality control of Itraconazole. While specific physicochemical and spectroscopic data are limited in the public domain, its identity as an isomer of Itraconazole with the molecular formula C₃₅H₃₈Cl₂N₈O₄ is established by reference standard suppliers. The control of this impurity relies on robust stereoselective synthesis and the implementation of highly specific, validated analytical methods, such as RP-HPLC. Further research involving the isolation and full characterization of Itraconazole Impurity 24 would be beneficial for the pharmaceutical industry.

References

  • Guduru, S., et al. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. Indo American Journal of Pharmaceutical Sciences, 06(01), 114-122.
  • Babu, J. M., et al. (2008). Spectral characterization of itraconazole impurities in the drug product. Analytical Chemistry: An Indian Journal, 7(2), 95-102.
  • SynZeal. (n.d.). Itraconazole Impurities. Retrieved from [Link]

  • Munigela, N., et al. (2007). Spectral characterization of itraconazole impurities in the drug product. Trade Science Inc.
  • Pharmaffiliates. (n.d.). Itraconazole-impurities. Retrieved from [Link]

  • Singh, S., & Singh, P. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review, 8(5), 30-38.
  • Zenodo. (2021). A Novel Analytical Method Development And Validation Of Itraconazole By Using Uv Spectroscopic Method.
  • Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43.
  • JIDPTS. (n.d.). a novel analytical method development and validation of itraconazolebyusing uv spectroscopic.
  • PubChem. (n.d.). Itraconazole. Retrieved from [Link]

  • Rajput, S., et al. (2015). Development and Validation of RP-HPLC Method for Quantitation of Itraconazole in Tablets Dosage Form.
  • Cheméo. (n.d.). Itraconazole. Retrieved from [Link]

  • Allmpus. (n.d.). Itraconazole EP Impurity B. Retrieved from [Link]

  • Kumar, D. S., et al. (2020). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 10(1), 1-10.
  • TLC Pharmaceutical Standards. (n.d.). Product Detail. Retrieved from [Link]

  • Kumar, A., et al. (2015). Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. Horizon Research Publishing.
  • BenchChem. (2025).

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR spectroscopy characterization of Itraconazole Impurity 24

Application Note: 1H and 13C NMR Spectroscopic Elucidation of Itraconazole Impurity 24 Context & Rationale Itraconazole is a highly complex, broad-spectrum triazole antifungal agent. Its molecular architecture contains t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H and 13C NMR Spectroscopic Elucidation of Itraconazole Impurity 24

Context & Rationale

Itraconazole is a highly complex, broad-spectrum triazole antifungal agent. Its molecular architecture contains three chiral centers—two on the 1,3-dioxolane ring and one on the sec-butyl side chain—resulting in a drug substance that is a mixture of four stereoisomers. During synthesis and forced degradation, various isomeric and related impurities are generated. Regulatory frameworks (ICH Q3A/Q3B) mandate that any impurity present above the 0.1% threshold must be unambiguously characterized.

Itraconazole Impurity 24 (CAS No. 848585-71-7), with the molecular formula C35H38Cl2N8O4 and a molecular weight of 705.6 g/mol , is a critical isomeric related substance[1]. Because its molecular mass and functional groups are identical to the active pharmaceutical ingredient (API)[2], liquid chromatography-mass spectrometry (LC-MS) alone is insufficient to fully resolve its structural identity[3]. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically high-field 1H, 13C, and 2D correlation techniques—is the only definitive analytical modality capable of mapping the subtle stereochemical and regiochemical variations that distinguish Impurity 24 from the parent API.

Methodological Architecture

To guarantee the scientific integrity of the structural assignment, this protocol is designed as a self-validating system . 1D proton assignments are not accepted in isolation; they must be orthogonally confirmed using 2D HSQC (1-bond C-H) and HMBC (2- and 3-bond C-H) correlations. Furthermore, system suitability is continuously verified by monitoring the internal standard's linewidth, ensuring that magnetic field inhomogeneities do not mask critical diastereomeric splitting patterns.

G S1 Sample Preparation 15 mg Impurity 24 + CDCl3 + TMS S2 System Suitability Validate TMS Linewidth < 1.0 Hz S1->S2 S3 1D NMR Acquisition 1H (64 scans) & 13C (1024 scans) S2->S3 S4 2D NMR Acquisition HSQC & HMBC for Orthogonal Validation S2->S4 S5 Data Processing Fourier Transform & Phase Correction S3->S5 S4->S5 S6 Structural Elucidation Assign Stereocenters & Regiochemistry S5->S6

Figure 1: Self-validating NMR workflow for the structural elucidation of Itraconazole Impurity 24.

Experimental Protocols

Sample Preparation

Causality & Rationale: Itraconazole and its isomeric impurities are highly lipophilic and exhibit poor solubility in standard polar solvents. Deuterated chloroform (CDCl3) is selected as the optimal solvent because it fully dissolves the non-polar halogenated aryl and piperazine moieties while preventing the hydrogen-bonding-induced line broadening often observed in protic solvents.

Step-by-Step Procedure:

  • Weigh exactly 15.0 mg of Itraconazole Impurity 24 reference standard using a microbalance.

  • Dissolve the standard in 0.6 mL of high-purity CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Vortex the mixture for 60 seconds until complete dissolution is achieved.

  • Transfer the clear solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

Causality & Rationale: A high-field magnet (e.g., 600 MHz) is strictly required to resolve the complex multiplet overlapping in the aliphatic region (specifically the sec-butyl group) and the piperazine ring. Relaxation delays (D1) are extended to 2.0 seconds to ensure full longitudinal relaxation, which is critical for accurate proton integration.

  • 1H NMR (600 MHz):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Number of Scans (ns): 64 (Provides a Signal-to-Noise ratio > 100:1).

    • Relaxation Delay (D1): 2.0 s.

    • Spectral Width: 12 ppm.

  • 13C NMR (150 MHz):

    • Pulse Sequence: Power-gated decoupling (zgpg30) to remove C-H splitting and enhance signal via the Nuclear Overhauser Effect (NOE).

    • Number of Scans (ns): 1024.

    • Relaxation Delay (D1): 2.0 s.

  • 2D NMR (HSQC & HMBC):

    • HSQC: 256 increments in t1, 16 scans per increment. Optimized for 1JCH​ = 145 Hz.

    • HMBC: 256 increments in t1, 32 scans per increment. Optimized for long-range coupling nJCH​ = 8 Hz.

Spectroscopic Signatures and Data Presentation

The structural elucidation of Impurity 24 relies on comparing its spectral footprint against the parent Itraconazole API[3]. The most diagnostic regions are the diastereotopic protons of the dioxolane ring and the sec-butyl group attached to the triazolone ring.

Table 1: 1H NMR Data Summary for Itraconazole Impurity 24 (in CDCl3)
Chemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Motif
0.85t ( J =7.4 Hz)3HSec-butyl CH 3​ (terminal)
1.38d ( J =6.8 Hz)3HSec-butyl CH 3​ (internal)
1.65 - 1.80m2HSec-butyl CH 2​
3.15 - 3.25m4HPiperazine CH 2​ (equatorial/axial mix)
3.35 - 3.45m4HPiperazine CH 2​ (equatorial/axial mix)
3.80 - 3.95m2HDioxolane C4-CH 2​ -O
4.25m1HSec-butyl CH
4.35m1HDioxolane C4-H
4.80s2HTriazole-CH 2​ -Dioxolane
6.80 - 7.60m11HAromatic protons (Phenyl & Dichlorophenyl rings)
8.20s1HTriazole C3-H
8.35s1HTriazole C5-H
Table 2: 13C NMR Data Summary for Itraconazole Impurity 24 (in CDCl3)
Chemical Shift (ppm)Assignment / Structural Motif
10.8Sec-butyl CH 3​ (terminal)
19.2Sec-butyl CH 3​ (internal)
28.5Sec-butyl CH 2​
49.5, 50.2Piperazine CH 2​ carbons
52.8Sec-butyl CH
67.5Dioxolane C4-CH 2​ -O
75.2Dioxolane C4-H
107.5Dioxolane C2 (Quaternary acetal carbon)
115.0 - 135.0Aromatic Carbons (Complex overlapping signals)
140.5, 145.2Triazole C3, C5
152.4Triazolone C=O

Mechanistic Insights into Spectral Assignments

  • The Sec-Butyl Group: The sec-butyl chain on the triazolone ring is highly sensitive to the stereochemical environment. In Impurity 24, the methyl doublet (CH 3​ -CH) and the methyl triplet (CH 3​ -CH 2​ ) show distinct chemical shifts compared to the API due to the altered spatial shielding from the triazolone carbonyl.

  • The Piperazine Ring: The 8 protons of the piperazine ring typically appear as two broad multiplets around 3.2 and 3.4 ppm. In isomeric impurities, conformational locking can cause these to split into more complex pseudo-doublets due to restricted rotation.

  • Dioxolane Ring Protons: The cis/trans geometry of the 1,3-dioxolane ring heavily influences the chemical shift of the C4-CH 2​ -O protons. 2D HSQC data is critical here to differentiate these protons from the triazole-CH 2​ protons, which resonate further downfield (~4.8 ppm) due to the strong electron-withdrawing nature of the adjacent triazole ring[3].

References

  • Spectral characterization of itraconazole impurities in the drug product Source: TSI Journals URL:[Link]

  • Itraconazole Impurity 24 - KM Pharma Solution Source: KM Pharma Solution Private Limited URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Itraconazole Impurity 24 Co-elution

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling with the co-elution of Itraconazole Impurity 24 during High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling with the co-elution of Itraconazole Impurity 24 during High-Performance Liquid Chromatography (HPLC) analysis.

Below, we dissect the stereochemical causality of this issue, provide a self-validating resolution protocol, and outline the fundamental mechanisms required to achieve baseline separation.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: What is the chemical nature of Itraconazole Impurity 24, and why is it prone to co-elution? A: Itraconazole is a complex triazole antifungal possessing three chiral centers, which theoretically gives rise to eight distinct stereoisomers (four enantiomeric pairs)[1]. The commercial Active Pharmaceutical Ingredient (API) is typically formulated as a 1:1:1:1 mixture of four cis-diastereomers[1].

Impurity 24 is a structurally identical isomer—often presenting as a trans-diastereomer or an epimer at the sec-butyl side chain—sharing the exact molecular formula (C35H38Cl2N8O4) and molecular weight (705.64 g/mol ) as the API[2]. Because its overall hydrophobicity, pKa, and molecular volume are virtually identical to the main cis-isomers, it exhibits near-identical partitioning behavior in standard reversed-phase chromatography, leading to severe co-elution.

Q: Why does my standard C18 column fail to achieve baseline resolution (Rs > 1.5) for this impurity? A: Standard C18 (octadecylsilane) stationary phases rely exclusively on dispersive (hydrophobic) interactions. They lack the 3D spatial recognition cavities required to differentiate the subtle stereochemical variations of diastereomers. To resolve Impurity 24, the stationary phase must provide multiple, spatially defined interaction points—such as hydrogen bonding, dipole-dipole interactions, and π-π stacking—within a sterically restricted chiral groove[1].

Q: What is the most robust method to separate Impurity 24 from the main cis-isomer peaks? A: We recommend transitioning from a standard C18 to an amylose-based chiral stationary phase operating in reversed-phase mode, such as the CHIRALPAK® AS-RH[1]. The amylose tris[(S)-alpha-methylbenzylcarbamate] polymer provides the necessary chiral cavities. The causality here is driven by steric hindrance: the trans-configuration of Impurity 24 sterically hinders optimal hydrogen bonding with the carbamate linkage of the stationary phase, causing it to elute slightly earlier than the tightly bound cis-isomers[1].

Part 2: Troubleshooting Workflows & Mechanisms

Workflow: Resolving Co-elution

The following decision tree outlines the logical progression for troubleshooting Impurity 24 co-elution.

Workflow Start Impurity 24 Co-elution Detected on HPLC CheckCol Evaluate Stationary Phase Is it standard C18? Start->CheckCol StandardC18 Standard C18 (Hydrophobic Only) CheckCol->StandardC18 Yes ChiralCol Chiral Stationary Phase (e.g., Amylose-based) CheckCol->ChiralCol No Action1 Switch to Chiral Column (CHIRALPAK AS-RH) StandardC18->Action1 Action2 Optimize Gradient: ACN / 5mM NH4OAc ChiralCol->Action2 Action1->ChiralCol Success Baseline Resolution (Rs > 1.5) Action2->Success

Fig 1. Decision tree for resolving Itraconazole Impurity 24 co-elution.

Mechanism: Stereoselective Chiral Recognition

Understanding why the separation works ensures you can rationally adjust parameters if the resolution degrades.

Mechanism Analyte Impurity 24 (trans-isomer) CSP Amylose-based CSP Chiral Cavities Analyte->CSP MainPeak Itraconazole API (cis-isomers) MainPeak->CSP Interaction1 Steric Hindrance Weak H-Bonding CSP->Interaction1 Spatial Mismatch Interaction2 Optimal Fit Strong H-Bonding CSP->Interaction2 Stereochemical Match Elution1 Early Elution (Rt ~ 42 min) Interaction1->Elution1 Elution2 Late Elution (Rt ~ 43 min) Interaction2->Elution2

Fig 2. Mechanism of stereoselective chiral recognition for Itraconazole isomers.

Part 3: Quantitative Data Presentation

To justify the transition away from standard reversed-phase methods, compare the chromatographic parameters across different methodologies. Supercritical Fluid Chromatography (SFC) is also presented as a highly efficient alternative for chiral azole separations[3].

Chromatographic ParameterStandard RP-HPLC (C18)Chiral RP-HPLC (Amylose)Supercritical Fluid Chromatography (SFC)
Stationary Phase Zorbax Eclipse XDB-C18CHIRALPAK® AS-RHChiralpak® AD / CSP-2
Mobile Phase Acetonitrile / Phosphate Buffer (pH 2.5)Acetonitrile / 5mM NH₄OAcCO₂ / Methanol-Ethanol
Primary Interaction Hydrophobic (Dispersive)Hydrogen Bonding, Steric InclusionHydrogen Bonding, Dipole-Dipole
Impurity 24 Resolution ( Rs​ ) < 0.8 (Severe Co-elution)> 1.5 (Baseline Resolution)> 2.0 (High Resolution)
Typical Run Time 15 - 20 min45 - 50 min10 - 15 min

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol utilizes a built-in System Suitability Test (SST). The system acts as a self-validating gatekeeper: if the SST criteria are not met, the protocol dictates an automatic halt to prevent the generation of compromised data.

Method: Chiral RP-HPLC for Impurity 24 Quantification[1]

1. Reagent & System Preparation

  • Stationary Phase: Install a CHIRALPAK® AS-RH column (2.1 x 150 mm, 5 µm).

  • Mobile Phase A: Prepare a 5 mM aqueous ammonium acetate solution. Filter through a 0.22 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: Chloroform or a compatible organic solvent mixture (ensure sample concentration is ~1 mM).

2. Chromatographic Conditions

  • Flow Rate: 0.2 mL/min.

  • Detector: Photodiode Array (PDA) set to 262 nm.

  • Gradient Profile:

    • 0 - 4 min: 70% A / 30% B (Isocratic hold to stabilize baseline).

    • 4 - 50 min: Linear ramp to 30% A / 70% B.

    • 50 - 55 min: 20% A / 80% B (Column wash).

    • 55 - 65 min: 70% A / 30% B (Re-equilibration).

3. System Suitability & Self-Validation (CRITICAL) Before injecting actual samples, inject a resolution standard containing Itraconazole API and Impurity 24 reference standard. The system is validated only if the following criteria are autonomously met:

  • Resolution ( Rs​ ): Must be ≥1.5 between Impurity 24 (eluting at ~42.5 min) and the primary cis-isomer peak (eluting at ~43.0 min).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for all peaks.

  • Precision: Six replicate injections of the standard must yield a relative standard deviation (%RSD) of peak areas ≤2.0% .

  • Action: If Rs​<1.5 , do not proceed. The causality is likely a loss of chiral recognition due to column degradation or incorrect mobile phase pH. Replace the column or remake Mobile Phase A.

4. Sample Analysis Once the system validates itself via the SST, proceed with the injection of the unknown samples (10 µL injection volume). Integrate the peaks based on the established retention times from the resolution standard.

Part 5: References

  • SynZeal - Itraconazole Impurities Reference Standards. SynZeal Research. Available at:

  • Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters (2010). Available at:

  • Studies on stereoselective separations of the “azole” antifungal drugs ketoconazole and itraconazole using HPLC and SFC. Analusis (1999). Available at:

Sources

Optimization

Optimizing mobile phase pH for Itraconazole Impurity 24 separation

Technical Support Center Topic: Optimizing Mobile Phase pH for Itraconazole and Impurity 24 Separation As a Senior Application Scientist, I've frequently assisted researchers in tackling the challenging separation of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Optimizing Mobile Phase pH for Itraconazole and Impurity 24 Separation

As a Senior Application Scientist, I've frequently assisted researchers in tackling the challenging separation of an active pharmaceutical ingredient (API) from its closely related impurities. The separation of Itraconazole from its isomer, Impurity 24, is a classic example where meticulous control of the mobile phase pH is not just a parameter to be set, but the primary tool for achieving the required resolution. This guide is structured as a series of questions and answers to address the specific issues you may encounter during your method development.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is mobile phase pH so critical for separating Itraconazole and Impurity 24?

A1: The significance of pH lies in its ability to alter the ionization state of the analyte molecules. Itraconazole is a weakly basic compound containing multiple nitrogen atoms that can be protonated.[1][2][3][4][5] Its charge, and therefore its overall polarity, is highly dependent on the pH of the mobile phase.

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase (e.g., C18).

  • At low pH (acidic conditions): Itraconazole will be protonated, carrying a positive charge. This charged form is more polar and will have a weaker interaction with the nonpolar stationary phase, leading to shorter retention times.[6][7]

  • At high pH (basic conditions): Itraconazole will be in its neutral, un-ionized form. This makes the molecule less polar and allows for stronger hydrophobic interactions with the stationary phase, resulting in longer retention times.[6][7]

Since Impurity 24 is an isomer of Itraconazole, it shares the same molecular formula and weight and likely has a very similar pKa.[8] However, subtle differences in their three-dimensional structures can cause their pKa values to differ slightly or cause them to interact differently with the stationary phase at a specific pH. By carefully manipulating the mobile phase pH, we can exploit these subtle differences to maximize the selectivity (α) between the two compounds, which is the most powerful factor in achieving chromatographic resolution.[6]

Q2: I'm seeing poor resolution between Itraconazole and Impurity 24. Where should I start with pH optimization?

A2: When facing co-elution or poor resolution, a systematic pH screening study is the most logical starting point. Itraconazole has a reported pKa of approximately 3.70.[1][2][4][5] A cardinal rule in method development for ionizable compounds is to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[9] Operating near the pKa can lead to unstable retention times and poor peak shapes because the analyte exists in a mixture of its ionized and neutral forms.[7]

Therefore, your investigation should focus on two primary regions:

  • Acidic Range (pH ≤ 2.7): In this range, both Itraconazole and Impurity 24 will be fully protonated. This can improve peak shape by minimizing secondary interactions with residual silanols on the column packing material.[10]

  • Slightly Acidic to Neutral Range (pH ≥ 5.7): In this region, both compounds will be predominantly in their neutral form, leading to increased retention.

The workflow below outlines a systematic approach to this screening process.

G cluster_0 pH Optimization Workflow start Initial Problem: Poor Resolution (Rs < 1.5) between Itraconazole & Impurity 24 decision1 Select pH Screening Range (Rule: pH ≠ pKa ± 2) start->decision1 process1 Experiment 1: Low pH (e.g., pH 2.5 Phosphate Buffer) decision1->process1 Acidic Route process2 Experiment 2: High pH (e.g., pH 6.5 Phosphate Buffer) decision1->process2 Neutral/Basic Route eval1 Evaluate Chromatogram: - Resolution (Rs) - Peak Shape (Tailing Factor, Tƒ) - Retention Time (k') process1->eval1 eval2 Evaluate Chromatogram: - Resolution (Rs) - Peak Shape (Tƒ) - Retention Time (k') process2->eval2 decision2 Is Resolution (Rs) > 1.5 AND Tƒ < 1.5? eval1->decision2 eval2->decision2 end_good Optimized pH Achieved Proceed to Validation decision2->end_good Yes end_bad Further Optimization Needed: - Adjust Organic % - Test Different Buffer/Column decision2->end_bad No

Workflow for systematic pH optimization.
Q3: My Itraconazole peak is showing significant tailing. How can adjusting the pH help?

A3: Peak tailing for basic compounds like Itraconazole is a very common issue in reversed-phase chromatography. It is often caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[11]

You can combat this in two ways using pH:

  • Lower the Mobile Phase pH: By lowering the pH to around 2.0-3.0, you create an acidic environment rich in protons (H⁺). These protons will neutralize the residual silanol groups (Si-O⁻ to Si-OH), effectively "masking" them from the analyte.[10] With these secondary interaction sites minimized, you are more likely to achieve a symmetrical, Gaussian peak shape. Many official methods, such as one found in the USP monograph for Itraconazole Capsules, utilize a mobile phase with a pH of 2.0.[12]

  • Increase the Mobile Phase pH: Alternatively, by increasing the pH to be well above the analyte's pKa (e.g., pH > 6), you convert the Itraconazole molecule itself to its neutral form. A neutral analyte will not engage in ionic interactions with the silanol groups, which also leads to improved peak symmetry.

The choice between these two approaches will depend on which one provides the better resolution for your specific impurity profile.

Q4: I am observing peak splitting, especially for the main Itraconazole peak. Is this related to pH?

A4: Peak splitting can indeed be a pH-related issue, although other causes should also be considered.[13][14] If the mobile phase pH is too close to the pKa of Itraconazole (around 3.7), the analyte can exist in two forms (ionized and neutral) that may be partially separated on the column, leading to a distorted or split peak. Ensuring your mobile phase is adequately buffered and its pH is at least 1.5-2 units away from the pKa is the first step in troubleshooting.

However, if pH adjustment doesn't resolve the issue, consider these other common causes:[13][14]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause localized distortion of the peak shape as it enters the column. Try dissolving your sample in the initial mobile phase composition.

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can cause the sample band to split before the separation begins.[14] This typically affects all peaks in the chromatogram.

  • Co-elution: The "split" peak may actually be two distinct but very closely eluting compounds.[14] Reducing the injection volume or concentration can sometimes help resolve them into two separate peaks.

Experimental Protocol: Systematic pH Screening

This protocol provides a step-by-step guide to methodically evaluate the effect of mobile phase pH on the separation of Itraconazole and Impurity 24.

Objective: To determine the optimal mobile phase pH that yields a resolution (Rs) of ≥ 1.5 and a tailing factor (Tƒ) of ≤ 1.5.

1. Preparation of Buffer Stock Solutions (Aqueous Phase):

  • Low pH Buffer (e.g., 20 mM Potassium Phosphate, pH 2.5):
  • Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.
  • Adjust the pH to 2.5 using 85% phosphoric acid (H₃PO₄).
  • Filter the buffer through a 0.45 µm membrane filter.
  • High pH Buffer (e.g., 20 mM Potassium Phosphate, pH 6.5):
  • Prepare a 20 mM solution of monobasic potassium phosphate as above.
  • Prepare a separate 20 mM solution of dibasic potassium phosphate (K₂HPO₄).
  • Titrate the monobasic solution with the dibasic solution until the pH reaches 6.5.
  • Filter the buffer through a 0.45 µm membrane filter.

2. Chromatographic Conditions (Starting Point):

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
  • Mobile Phase: Acetonitrile (ACN) and the prepared Buffer (start with a 55:45 ACN:Buffer ratio).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 225 nm.[15][16]
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Sample: A solution containing both Itraconazole and Impurity 24 at an appropriate concentration.

3. Execution of Screening Experiments:

  • Equilibrate the system with the first mobile phase (e.g., 55% ACN, 45% pH 2.5 Buffer) for at least 20 column volumes.
  • Inject the sample and record the chromatogram.
  • Thoroughly flush the system with a high percentage of organic solvent (e.g., 80:20 ACN:Water) before introducing the next buffer to prevent precipitation.
  • Equilibrate the system with the second mobile phase (e.g., 55% ACN, 45% pH 6.5 Buffer) for at least 20 column volumes.
  • Inject the same sample and record the chromatogram.

4. Data Analysis and Interpretation:

  • For each pH condition, calculate the key chromatographic parameters.
  • Compare the results to identify the most promising pH. The goal is to maximize resolution while maintaining good peak shape and a reasonable run time.
Data Presentation: Example of pH Screening Results

The following table illustrates hypothetical but realistic data from a pH screening study, demonstrating how pH can dramatically alter selectivity and retention.

Mobile Phase pHRetention Time (t_R) - Itraconazole (min)Retention Time (t_R) - Impurity 24 (min)Resolution (R_s)Peak Tailing Factor (T_ƒ) - ItraconazoleObservations
2.5 8.28.91.8 1.2Good resolution and excellent peak shape.
3.5 (Near pKa) 10.5 (unstable)10.8 (unstable)0.62.1Poor resolution, broad and tailing peaks, drifting retention.
4.5 (Near pKa) 13.1 (unstable)13.3 (unstable)0.41.9Severe co-elution and poor peak shape.
6.5 15.415.10.71.3Elution order switched, but resolution is still insufficient.

References

  • SPORANOX® (itraconazole) Capsules BOXED WARNING Congestive Heart Failure, Cardiac Effects and Drug Interactions. accessdata.fda.gov. [online] Available at: [Link]

  • Itraconazole: Package Insert / Prescribing Information. Drugs.com. [online] Available at: [Link]

  • ITRACONAZOLE CAPSULES Rx Only. DailyMed. [online] Available at: [Link]

  • Itraconazole description. wikidoc. [online] Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [online] Available at: [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. [online] Available at: [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [online] 17 Feb 2020. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [online] Available at: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [online] Available at: [Link]

  • Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [online] Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International - Chromatography Online. [online] 29 Oct 2025. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [online] 24 Jan 2023. Available at: [Link]

  • Itraconazole usp 2025. webofpharma.com. [online] 18 Feb 2025. Available at: [Link]

  • Itraconazole | PDF | Solubility | Chromatography. Scribd. [online] Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [online] 6 Oct 2022. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [online] Available at: [Link]

  • Itraconazole Capsules. USP-NF ABSTRACT. [online] Available at: [Link]

  • Spectral characterization of itraconazole impurities in the drug product. TSI Journals. [online] 13 Jul 2007. Available at: [Link]

  • ITRACONAZOLE Itraconazolum. European Pharmacopoeia 7.0. [online] Available at: [Link]

  • Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. ResearchGate. [online] Available at: [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. [online] 4 Apr 2024. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Method Validation for Itraconazole Impurity 24 in Accordance with ICH Q2(R1)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Isomeric Purity in Itraconazole Itraconazole is a potent, broad-spectrum triazole antifungal agent widely used in the treat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Isomeric Purity in Itraconazole

Itraconazole is a potent, broad-spectrum triazole antifungal agent widely used in the treatment of systemic mycoses.[1] Its complex molecular structure, featuring three chiral centers, gives rise to a total of eight stereoisomers.[2] The commercially available drug is a 1:1:1:1 racemic mixture of four of these diastereomers.[3] The control of impurities in active pharmaceutical ingredients (APIs) is a fundamental requirement for ensuring drug safety and efficacy. Among these, isomeric impurities present a unique analytical challenge. Itraconazole Impurity 24, with a molecular formula identical to the parent drug (C35H38Cl2N8O4), is understood to be one of the stereoisomers of Itraconazole. The specific stereochemistry can significantly impact both the therapeutic and toxicological properties of the drug. Therefore, a robust, validated analytical method capable of accurately quantifying this specific impurity is not merely a regulatory expectation but a scientific necessity.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) approaches for the analytical method validation of Itraconazole Impurity 24, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[4] We will explore a standard reversed-phase HPLC method for general impurity profiling and a specialized chiral HPLC method for the resolution of stereoisomers, offering insights into the experimental choices and the interpretation of validation data.

The Bedrock of Confidence: Understanding ICH Q2(R1) for Impurity Validation

The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, ensuring that they are suitable for their intended purpose.[4] For the quantification of a specified impurity like Itraconazole Impurity 24, the following validation characteristics are paramount:

  • Specificity: This is arguably the most critical parameter for isomeric impurities. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other isomers, degradation products, and excipients.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking the impurity into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The Analytical Gauntlet: A Tale of Two Methods

In the context of Itraconazole and its isomeric Impurity 24, a standard achiral HPLC method may be suitable for general purity assessment but will likely fail to resolve all stereoisomers. A chiral HPLC method, on the other hand, is specifically designed for this purpose. Below, we compare these two approaches.

Method A: The Workhorse - Reversed-Phase HPLC for General Impurity Profiling

This method represents a typical approach for the routine quality control of Itraconazole, capable of separating the API from process-related impurities and degradation products with different chemical structures.

Experimental Protocol: Method A

  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.08M tetrabutylammonium hydrogen sulfate) and acetonitrile in a specified ratio (e.g., 65:35 v/v).[5]

    • Diluent: A mixture of methanol and tetrahydrofuran (50:50 v/v) is often suitable.

    • Standard Solution: Accurately weigh and dissolve Itraconazole and Impurity 24 reference standards in the diluent to a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Itraconazole API sample in the diluent to a specified concentration.

  • Chromatographic Conditions:

ParameterCondition
Column ThermoHypersil BDS C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Buffer: Acetonitrile (65:35 v/v)
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection Wavelength 263 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Method B: The Specialist - Chiral HPLC for Stereoisomer Separation

This method is tailored to resolve the stereoisomers of Itraconazole, a necessity for accurately quantifying Impurity 24 if it is a diastereomer of the main component.

Experimental Protocol: Method B

  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of suitable solvents such as n-hexane, ethanol, and methanol in a specific ratio. The exact composition is critical for chiral separation.

    • Diluent: As per the mobile phase composition.

    • Standard Solution: Prepare individual and mixed standard solutions of the Itraconazole stereoisomers (including Impurity 24) in the diluent.

    • Sample Solution: Prepare the Itraconazole API sample in the diluent.

  • Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)
Mobile Phase n-Hexane:Ethanol:Methanol (e.g., 80:15:5 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 263 nm
Injection Volume 20 µL
Run Time Approximately 45 minutes

A Side-by-Side Scrutiny: Comparing Validation Data

The following table summarizes the expected validation data for the two methods, highlighting their respective strengths and weaknesses for the analysis of Itraconazole Impurity 24. The data presented is a synthesis of typical performance characteristics reported in the literature for similar analyses.

Validation ParameterMethod A (Reversed-Phase HPLC)Method B (Chiral HPLC)Rationale and Insights
Specificity May not resolve all stereoisomers. Good separation from process-related impurities and degradants.Baseline resolution of all stereoisomers, including Impurity 24.The primary advantage of Method B is its ability to resolve compounds with identical chemical properties but different spatial arrangements.
Linearity (r²) > 0.999> 0.998Both methods are expected to demonstrate excellent linearity.
Range 0.05% to 0.5% of the nominal sample concentration0.05% to 0.5% of the nominal sample concentrationThe range should cover the expected levels of the impurity.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods should provide accurate results when the impurity is spiked into the sample.
Precision (RSD) Repeatability: < 2.0%; Intermediate: < 3.0%Repeatability: < 3.0%; Intermediate: < 5.0%Chiral separations can sometimes exhibit slightly higher variability.
LOD ~0.01%~0.02%The reversed-phase method may offer slightly better sensitivity due to sharper peaks for the main component.
LOQ ~0.03%~0.06%The LOQ for the chiral method might be slightly higher.
Robustness Tolerant to minor changes in mobile phase composition, pH, and flow rate.More sensitive to changes in mobile phase composition and temperature, which can significantly affect chiral resolution.The robustness of chiral methods needs to be carefully evaluated.

Visualizing the Path to a Validated Method

The following diagram illustrates the logical workflow for the validation of an analytical method for a specified impurity, as guided by ICH Q2(R1).

Analytical_Method_Validation_Workflow start Define Analytical Procedure's Intended Purpose method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity (Resolution from isomers, degradants, excipients) validation_protocol->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy (% Recovery) linearity_range->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report method_implementation Implement for Routine Use validation_report->method_implementation

Caption: Workflow for Analytical Method Validation.

Conclusion: Selecting the Right Tool for a Precise Task

The validation of an analytical method for a specified impurity like Itraconazole Impurity 24 demands a meticulous and scientifically sound approach. While a standard reversed-phase HPLC method (Method A) is a valuable tool for monitoring overall purity and separating chemically distinct impurities, it is often inadequate for resolving stereoisomers.

For an impurity that is an isomer of the API, a specialized chiral HPLC method (Method B) is indispensable. Although potentially more complex to develop and exhibiting slightly higher variability, its specificity in separating stereoisomers is non-negotiable for accurate quantification and, ultimately, for ensuring the quality and safety of the final drug product. The choice of method must be guided by a thorough understanding of the impurity's nature and the stringent requirements of regulatory guidelines such as ICH Q2(R1).

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Xu, X., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 1(5), 229–233. [Link]

  • Singh, A., et al. (2021). NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ANTIFUNGAL DRUG ITRACONAZOLE IN BULK AND INVASOMES GEL. Journal of Advanced Scientific Research, 12(4), 263-267. [Link]

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]

  • Malenović, A., et al. (2013). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Acta Pharmaceutica, 63(2), 159-173. [Link]

  • Paruchuri, S., & Pavani, K. H. (2018). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. International Journal of Pharmaceutical Sciences and Research, 9(10), 4323-4331. [Link]

  • Patel, J., et al. (2013). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. International Journal of Pharmaceutical Sciences and Drug Research, 5(3), 113-116. [Link]

  • Warnock, D. W., et al. (1988). Comparison of high performance liquid chromatographic and microbiological methods for determination of itraconazole. Journal of Antimicrobial Chemotherapy, 21(1), 93-100. [Link]

  • Pharmaffiliates. (n.d.). Itraconazole-impurities. Retrieved from [Link]

  • PubChem. (n.d.). Itraconazole. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP-NF. Retrieved from [Link]

Sources

Comparative

High-Resolution Profiling of Itraconazole Impurity 24: A Comparative Guide to HPLC vs. UPLC Methodologies

Introduction & Analytical Context Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal agent. During its complex multi-step synthesis and subsequent shelf-life degradation, several structurally similar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal agent. During its complex multi-step synthesis and subsequent shelf-life degradation, several structurally similar related substances are formed. These impurities must be strictly monitored to ensure drug safety, efficacy, and regulatory compliance. Among these, Itraconazole Impurity 24 (Molecular Formula: C35H38Cl2N8O4, Molecular Weight: 705.6) is a critical synthesized reference standard used in pharmaceutical quality control[1]. Because Impurity 24 shares a nearly identical molecular backbone with the active pharmaceutical ingredient (API), achieving baseline chromatographic resolution is a significant analytical challenge.

Historically, High-Performance Liquid Chromatography (HPLC) has been the workhorse for this analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a superior alternative, offering enhanced resolution, sensitivity, and throughput[2]. As a Senior Application Scientist, I have designed this guide to objectively compare these two methodologies, providing researchers with the mechanistic grounding and self-validating experimental protocols needed to optimize their impurity profiling workflows.

Mechanistic Grounding: The Chemistry of Separation

The separation of basic triazole derivatives like Itraconazole and Impurity 24 is complicated by secondary chemical interactions. The basic nitrogen atoms in the triazole and piperazine rings tend to interact with unendcapped, acidic residual silanols on the silica-based stationary phase, leading to severe peak tailing and poor resolution.

  • Causality of Mobile Phase Selection: To counteract this, robust protocols universally employ an ion-pairing agent, such as tetrabutylammonium hydrogen sulfate (TBAHS). The bulky tetrabutylammonium cation competitively binds to the residual silanols, [2].

  • Causality of UPLC Superiority: The transition from HPLC (typically 5 µm particles) to UPLC (sub-2 µm particles) is governed by the van Deemter equation ( H=A+B/u+Cu ). Smaller particles significantly reduce the eddy diffusion (A-term) and minimize the resistance to mass transfer (C-term). Consequently, UPLC allows for higher optimal linear velocities without sacrificing theoretical plates, yielding sharper peaks (higher peak capacity) and dramatically reducing run times[2].

Logic N1 Decrease Particle Size (< 2 µm in UPLC) N2 Reduced Eddy Diffusion (A-term in van Deemter) N1->N2 N3 Higher Backpressure (Requires specialized pumps) N1->N3 N4 Increased Peak Capacity & Resolution of Impurity 24 N2->N4 N5 Shorter Run Times (Higher flow velocities) N2->N5

Causal relationship between column particle size and chromatographic efficiency.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria (e.g., tailing factor, theoretical plates) must be met prior to sample analysis to confirm the system's resolving power.

Standard HPLC Protocol

Objective: Baseline separation of Itraconazole and Impurity 24 using conventional equipment.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.08 M tetrabutylammonium hydrogen sulfate in HPLC-grade water. Filter through a 0.45 µm membrane to remove particulates[2].

  • Mobile Phase: Prepare a gradient mixture of the TBAHS Buffer and Acetonitrile (starting at 80:20 v/v, adjusted for gradient elution)[2].

  • Column Installation: Install a C18 base-deactivated column (250 mm × 4.6 mm, 5 µm particle size). Set the column oven to 37°C to ensure reproducible retention times[2].

  • System Equilibration: Pump the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved at 235 nm using a UV detector[3].

  • Sample Preparation: Dissolve Itraconazole and Impurity 24 reference standards in a diluent (e.g., methanolic HCl) to a concentration of 10–50 µg/mL[3].

  • Injection & Validation: Inject 10 µL of the standard solution. Self-Validation Check: Proceed with sample analysis only if the tailing factor is ≤ 1.5 and theoretical plates are ≥ 2,000.

Accelerated UPLC Protocol

Objective: High-throughput, high-resolution profiling minimizing solvent consumption.

Step-by-Step Methodology:

  • Buffer Preparation: Identical to the HPLC method, but strictly filter through a 0.22 µm membrane to prevent clogging of the sub-2 µm column frits.

  • Column Installation: Install a sub-2 µm C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm). Maintain column temperature at 40°C to lower mobile phase viscosity and manage the inherently high system backpressure[2].

  • System Equilibration: Set the flow rate to an optimized velocity (e.g., 0.8 – 2.5 mL/min depending on the specific column ID and system pressure limits)[2].

  • Injection: Inject a reduced volume (1–2 µL) to prevent extra-column band broadening.

  • Detection: Monitor at 235 nm using a high-speed sampling rate (≥ 20 Hz) to accurately integrate the extremely narrow UPLC peaks[2].

Workflow A Sample Preparation (Itraconazole + Impurity 24) B Chromatographic Separation (HPLC vs UPLC) A->B Injection C Detection (UV at 235 nm) B->C Elution D Data Acquisition & Integration C->D Signal E Method Validation (ICH Q2 Guidelines) D->E Analysis

Workflow for the analytical separation and validation of Itraconazole Impurity 24.

Data Presentation: Comparative Performance

The following tables summarize the quantitative differences between the two methodologies based on validated literature parameters.

Table 1: Chromatographic Conditions Comparison

ParameterHPLC MethodUPLC Method
Column Dimensions 250 mm × 4.6 mm50 mm × 4.6 mm
Particle Size 5.0 µm1.8 µm
Mobile Phase TBAHS Buffer / AcetonitrileTBAHS Buffer / Acetonitrile
Flow Rate 1.0 - 1.5 mL/min0.8 - 2.5 mL/min
Injection Volume 10 - 20 µL1 - 2 µL
Analysis Time ~33 minutes~10 minutes

Table 2: System Suitability & Validation Metrics

MetricHPLC PerformanceUPLC PerformanceAnalytical Advantage
Theoretical Plates (N) ~2,000 - 4,000> 10,000Sharper peaks, better resolution of closely eluting impurities.
Tailing Factor 1.2 - 1.5~1.08Enhanced peak symmetry due to rapid mass transfer[2].
Solvent Consumption High (~33 mL/run)Low (~10-15 mL/run)Significant financial and environmental savings[2].
Limit of Detection (LOD) ~5 - 10 µg/mL~0.85 µg/mLSuperior sensitivity for trace-level Impurity 24 detection[2][3].

Conclusion

While HPLC remains a reliable and accessible technique for routine analysis, UPLC provides a definitive advantage for the complex profiling of Itraconazole Impurity 24. By leveraging sub-2 µm particle technology, UPLC overcomes the mass transfer limitations of traditional HPLC, offering a self-validating system that delivers superior resolution, a three-fold reduction in analysis time, and enhanced sensitivity for trace impurity quantification.

References

  • SynZeal Research. "Itraconazole Impurities - SynZeal." SynZeal, [Link]

  • Wharton, M., et al. "Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities." Journal of Chromatographic Science, Oxford Academic, 2014.[Link]

  • Zenodo Repository. "Analytical Assay Method Development and Validation of Itraconazole in Itraconazole Ointment By Reverse Phase-HPLC." Zenodo, 2020.[Link]

Sources

Validation

A Guide to the Structural and Analytical Differentiation of Itraconazole Impurities: A Comparative Analysis of Impurity 24 and Impurity F

Abstract In the landscape of pharmaceutical development and quality control, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy. Itraconazole, a broad-spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and quality control, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy. Itraconazole, a broad-spectrum triazole antifungal agent, presents a complex profile of related substances due to its intricate synthesis and multiple chiral centers.[1][2] This guide provides an in-depth structural and analytical comparison of two isomeric impurities, Itraconazole Impurity F and Itraconazole Impurity 24. While both share an identical molecular formula and mass with the active pharmaceutical ingredient (API), their subtle structural deviations necessitate sophisticated analytical strategies for differentiation. This document will elucidate these structural nuances, present comparative data, and detail the experimental protocols required for their unambiguous identification and separation, providing researchers and drug development professionals with a critical resource for impurity profiling.

Introduction: The Challenge of Isomeric Impurities in Itraconazole

Itraconazole's therapeutic success is contingent on the purity of the final drug substance.[3] Impurities can arise from various stages, including synthesis, degradation, or storage, and may include starting materials, intermediates, or by-products.[] Of particular challenge are isomeric impurities, which possess the same molecular formula and weight as the API, making their detection and separation non-trivial. Itraconazole EP Impurity F and Itraconazole Impurity 24 exemplify this challenge. They are structurally very similar to Itraconazole, differing primarily in the alkyl substituent on the triazolone moiety. Understanding these differences is crucial for developing robust analytical methods that can ensure the quality and consistency of Itraconazole formulations.

Structural Elucidation: A Tale of Two Isomers

The core structural difference between Itraconazole and its Impurity F lies in a simple alkyl chain variation, which has significant implications for its analytical behavior.

Itraconazole: The Parent Compound

Itraconazole is a 1:1:1:1 racemic mixture of four diastereomers.[1] A key structural feature is the sec-butyl group attached to the triazolone ring. This branched alkyl chain contributes to the molecule's overall conformation and physicochemical properties.

Itraconazole Itraconazole Core N1 N C1 C N1->C1 N2 N N3 N N2->N3 C_sec_butyl CH(CH3)CH2CH3 N2->C_sec_butyl C2 C N3->C2 C1->N2 O1 =O C1->O1 C2->N1 C_phenyl Phenyl Ring C_phenyl->N1

Figure 1: Simplified structure of Itraconazole highlighting the sec-butyl group.

Itraconazole Impurity F: The Butyl Analog

Itraconazole EP Impurity F is identified chemically as the n-butyl analog of Itraconazole.[5][6][7] The sec-butyl group is replaced by a straight-chain butyl group. This seemingly minor change from a branched to a linear alkyl chain is the sole structural difference.

Impurity_F Impurity F Core N1 N C1 C N1->C1 N2 N N3 N N2->N3 C_n_butyl CH2CH2CH2CH3 N2->C_n_butyl C2 C N3->C2 C1->N2 O1 =O C1->O1 C2->N1 C_phenyl Phenyl Ring C_phenyl->N1

Figure 2: Simplified structure of Impurity F highlighting the n-butyl group.

Itraconazole Impurity 24: An Isomeric Puzzle

Itraconazole Impurity 24 shares the same molecular formula (C35H38Cl2N8O4) and molecular weight (approx. 705.64 g/mol ) as both Itraconazole and Impurity F.[8][9] This definitively classifies it as an isomer. While a specific public structure is not as consistently defined as Impurity F, its identity as an isomer means it differs in the connectivity or spatial arrangement of its atoms. Given the common synthetic routes, it is highly probable that Impurity 24 is another alkyl isomer, such as the isobutyl or tert-butyl analog, or a positional isomer arising from the synthesis.[10][11] For the purpose of this guide, we acknowledge it as a critical isomeric impurity requiring the same rigorous analytical separation as Impurity F.

Comparative Physicochemical Data

The subtle structural differences manifest as nearly identical bulk physicochemical properties, underscoring the need for high-resolution analytical techniques.

PropertyItraconazole (API)Itraconazole EP Impurity FItraconazole Impurity 24
Synonym -Itraconazole Butyl Analog[5][6]-
CAS Number 84625-61-689848-51-1[5][12]848585-71-7[8]
Molecular Formula C35H38Cl2N8O4[1]C35H38Cl2N8O4[5][6]C35H38Cl2N8O4[8][9]
Molecular Weight ~705.64 g/mol [1]~705.64 g/mol [5][6]~705.64 g/mol [8][9]
Key Structural Feature sec-butyl group on triazolonen-butyl group on triazoloneIsomer of Itraconazole

Analytical Strategies for Isomer Differentiation

Standard mass spectrometry will not distinguish between these compounds as they are isobaric (have the same mass). Therefore, the separation and identification hinge on techniques that are sensitive to the molecule's three-dimensional shape and polarity.

The Power of Chromatography: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the definitive techniques for separating these isomers.[13][14][15]

  • Causality of Separation : The separation mechanism relies on the subtle differences in hydrophobicity and steric interaction between the isomers and the stationary phase. A linear n-butyl group (Impurity F) interacts differently with the C18 stationary phase compared to a branched sec-butyl group (Itraconazole). This results in a slight difference in retention time, allowing for their resolution.

  • Methodology : A reversed-phase C18 column is the standard choice, leveraging hydrophobic interactions. Gradient elution with a mobile phase consisting of an acetonitrile and a buffered aqueous solution is typically employed to achieve optimal separation.[16] UV detection is commonly performed at wavelengths such as 225 nm, 235 nm, or 256 nm, where the chromophores in the molecule exhibit strong absorbance.[13][14][16] The use of sub-2 µm particle columns in UPLC can significantly reduce analysis time while improving resolution.[13]

Definitive Identification: Spectroscopic Methods

While chromatography separates the isomers, spectroscopic methods provide definitive structural confirmation.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is the most powerful tool for unambiguous identification. The proton signals corresponding to the alkyl groups will have distinct chemical shifts and splitting patterns. The sec-butyl group of Itraconazole will show a characteristic multiplet for the methine proton, whereas the n-butyl group of Impurity F will show a triplet for the terminal methyl group and different multiplets for the methylene protons.

  • Mass Spectrometry (MS/MS) : While the parent mass is identical, high-resolution tandem mass spectrometry (MS/MS) could potentially reveal subtle differences in fragmentation patterns. The stability of the carbocation formed upon fragmentation might differ between the branched and linear alkyl chains, although these differences may be minor and difficult to rely on for routine quantification.

Experimental Protocol: A Validated UPLC Method

This protocol is a representative method for the separation of Itraconazole and its related substances, based on established principles.[13][17]

Objective: To resolve Itraconazole from its isomeric impurities, including Impurity F and Impurity 24.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or UV detector.

2. Materials and Reagents:

  • Column: C18 reversed-phase column with sub-2 µm particles (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.05M Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standards: Itraconazole, Itraconazole EP Impurity F.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 256 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 70% B

    • 8-9 min: 70% to 30% B

    • 9-10 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

5. System Suitability:

  • Prepare a solution containing both Itraconazole and Impurity F.

  • Inject the solution and verify that the resolution between the two peaks is greater than 2.0.

analytical_workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into UPLC System filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 256 nm separate->detect integrate Integrate Chromatogram detect->integrate quantify Identify & Quantify Peaks integrate->quantify report Generate Report quantify->report

Figure 3: General workflow for the analysis of Itraconazole impurities.

Conclusion

The differentiation of Itraconazole Impurity F and Impurity 24 from the parent API is a critical task in pharmaceutical quality control that highlights the challenges posed by isomeric impurities. While these compounds share an identical mass, their subtle structural variations—specifically the substitution of a sec-butyl group with an n-butyl group (Impurity F) or another isomeric configuration (Impurity 24)—can be effectively resolved using high-resolution chromatographic techniques like UPLC. The choice of a C18 stationary phase and a carefully optimized gradient elution are key to achieving the necessary separation. This guide provides the structural foundation and analytical framework necessary for researchers and quality control professionals to confidently identify and control these critical impurities, ultimately ensuring the safety and quality of Itraconazole products.

References

  • Rapid liquid chromatographic determination of itraconazole and its production impurities. Journal of Chromatographic Science, 52(3), 187-194. (URL not provided in search result, but the journal and article details are available for lookup)
  • Itraconazole EP Impurity F | 89848-51-1. SynZeal. [Link]

  • Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review, 8(5). [Link]

  • Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 7(9), 58-63. [Link]

  • Itraconazole EP Impurity F. Briti Scientific. [Link]

  • Itraconazole Methoxy Amino Impurity. SynZeal. [Link]

  • Itraconazole. PubChem, National Institutes of Health. [Link]

  • Itraconazole EP Impurity F | CAS No- 89848-51-1. GLP Pharma Standards. [Link]

  • Itraconazole EP Impurity E. SynZeal. [Link]

  • Synthetic method of itraconazole key intermediate triazole compounds.
  • Itraconazole EP Impurity F. ARTIS STANDARDS. [Link]

  • Itraconazole - Impurity F : CAS No.89848-51-1. Ompharmachem. [Link]

  • Itraconazole-impurities. Pharmaffiliates. [Link]

  • Itraconazole EP Impurity F | CAS 89848-51-1. Veeprho. [Link]

  • Synthesis method and purification method of itraconazole.
  • Itraconazole EP Impurity E | CAS 252964-65-1. Veeprho. [Link]

  • A kind of preparation method of Itraconazole.
  • A process for the preparation of itraconazole.
  • CHEMISTRY REVIEW(S). accessdata.fda.gov. [Link]

  • Itraconazole. Wikipedia. [Link]

  • Improved Method of Making Itraconazole.

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Comparative

A Comparative Guide to Pharmacopeial Standards for Itraconazole Impurities: USP vs. EP

For researchers, scientists, and drug development professionals, a comprehensive understanding of pharmacopeial standards is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of pharmacopeial standards is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, objective comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards for controlling impurities in the antifungal agent Itraconazole. By delving into the specified impurities, analytical methodologies, and acceptance criteria, this document aims to equip you with the critical knowledge to navigate the nuances of these two major pharmacopeias.

The Critical Role of Impurity Profiling in Drug Development

The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing. Impurities can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance, or interactions with excipients. Even in minute quantities, certain impurities can impact the safety and efficacy of the final drug product. Pharmacopeias, therefore, establish stringent limits and standardized analytical procedures to ensure that impurities are maintained at levels that are considered safe for patients.

Specified Impurities: A Tale of Two Pharmacopeias

Both the USP and EP have established a list of specified impurities for Itraconazole. A key difference lies in the specific impurities that are named and controlled.

The European Pharmacopoeia (EP) designates the following as specified impurities:

  • Impurity B

  • Impurity C

  • Impurity D

  • Impurity E

  • Impurity G

In contrast, the United States Pharmacopeia (USP) specifies a different set of related compounds:

  • 4-Triazolyl isomer

  • Propyl analog

  • Isopropyl analog

  • Epimer

  • n-Butyl isomer

  • Didioxolanyl analog

This divergence in specified impurities necessitates that manufacturers supplying to both markets conduct a thorough impurity profiling to ensure compliance with both sets of standards.

Comparative Analysis of Analytical Methodologies

The analytical workhorse for impurity testing in both pharmacopeias is High-Performance Liquid Chromatography (HPLC). However, the specific chromatographic conditions prescribed in each monograph exhibit notable differences. These variations can significantly influence the separation, detection, and quantification of impurities.

The rationale behind these differing methodologies often stems from the historical development of the respective monographs and the specific impurities that were of primary concern at the time of their establishment. For instance, the choice of a different organic modifier or buffer in the mobile phase can be intended to achieve optimal resolution for a particular critical pair of impurities specified in that pharmacopeia.

Below is a comparative table summarizing the typical HPLC parameters outlined in the USP and EP monographs for Itraconazole organic impurities testing.

ParameterUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Column 4.6-mm × 10-cm; 3-µm packing L1Specific dimensions and packing materials may vary, but typically a C18 column.
Mobile Phase Solution A: 27.2 g/L of tetrabutylammonium hydrogen sulfate in waterSolution B: AcetonitrileA gradient elution is typically employed using a mixture of an aqueous buffer and an organic modifier like acetonitrile.
Gradient A defined gradient elution program is specified.A defined gradient elution program is specified.
Flow Rate 1.5 mL/min1.5 mL/min[1][2]
Detection UV at 225 nm[3]UV at 225 nm[1][2]
Injection Volume 10 µL[3]10 µL[1][2]

Note: The specific gradient conditions and buffer compositions can be complex and are detailed in the respective pharmacopeial monographs. It is crucial to consult the current official versions for precise details. The use of an ion-pairing agent like tetrabutylammonium hydrogen sulfate in the USP method is a significant point of differentiation, aimed at improving the peak shape of the basic Itraconazole molecule.[4]

Acceptance Criteria: Setting the Bar for Quality

The acceptance criteria for impurities are another critical point of comparison between the two pharmacopeias. These limits define the maximum allowable level for each specified impurity and for total impurities.

European Pharmacopoeia (EP) Acceptance Criteria: [1]

  • Impurity E: Not more than 0.2%

  • Impurities B and G: For each impurity, not more than 0.3%

  • Sum of Impurities C and D: Not more than a specified limit.

  • Any other impurity: Not more than 0.10%

  • Total impurities: Not more than 0.8%

United States Pharmacopeia (USP) Acceptance Criteria: [5]

  • Individual specified impurities (4-Triazolyl isomer, Propyl analog, Isopropyl analog, Epimer, n-Butyl isomer, Didioxolanyl analog): Each not more than 0.5%

  • Any unspecified impurity: Not more than 0.10%

  • Total impurities: Not more than 1.25%

The differing limits, particularly for total impurities, can have significant implications for process development and control strategies. A product that meets the USP requirements may not necessarily comply with the more stringent total impurity limit of the EP.

Experimental Protocols: A Step-by-Step Approach

To ensure the integrity and reproducibility of impurity testing, both pharmacopeias provide detailed experimental protocols. While the full, unabridged procedures are found in the official texts, the following provides a generalized workflow for the analysis of Itraconazole impurities via HPLC.

Generalized Workflow for Itraconazole Impurity Analysis

Workflow for Itraconazole Impurity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phases and Diluent hplc_system Equilibrate HPLC System prep_solutions->hplc_system prep_standard Prepare Standard Solution (Itraconazole RS and Impurity Standards) inject_standard Inject Standard Solution(s) prep_standard->inject_standard prep_sample Prepare Sample Solution (Itraconazole Drug Substance) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_standard inject_standard->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_impurities Calculate Impurity Levels (using relative response factors if applicable) integrate_peaks->calculate_impurities compare_limits Compare Results with Pharmacopeial Limits calculate_impurities->compare_limits

Caption: A generalized workflow for the HPLC analysis of Itraconazole impurities.

Navigating the Differences: A Guide for the Global Pharmaceutical Professional

The disparities between the USP and EP standards for Itraconazole impurities underscore the importance of a global perspective in pharmaceutical development. For companies aiming to market their products in both the United States and Europe, a comprehensive understanding of both monographs is essential.

A harmonized approach to impurity control, where a single set of specifications and analytical methods satisfies both pharmacopeias, is the ideal scenario. However, in the absence of full harmonization, manufacturers must develop a robust control strategy that ensures compliance with the specific requirements of each region. This may involve:

  • Comprehensive Impurity Profiling: Identifying and characterizing all potential impurities, including those specified in both pharmacopeias.

  • Method Validation: Validating analytical methods to demonstrate their suitability for quantifying all specified impurities according to the principles of both USP and EP.

  • Setting Internal Specifications: Establishing internal specifications that meet the most stringent requirements of both pharmacopeias.

By proactively addressing these differences, pharmaceutical professionals can ensure the development of high-quality Itraconazole products that meet the rigorous standards of global regulatory bodies.

Conclusion

The comparison of USP and EP pharmacopeial standards for Itraconazole impurities reveals a landscape of nuanced differences. From the lists of specified impurities and their acceptance criteria to the prescribed analytical methodologies, each pharmacopeia presents a unique set of requirements. For the modern pharmaceutical scientist, a thorough understanding of these differences is not merely an academic exercise but a critical component of ensuring global product compliance and, ultimately, patient safety.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0. (2011). Itraconazole Monograph.
  • Scribd. (n.d.). Itraconazole. Retrieved from [Link]

  • USP-NF. (2019, May 31). Itraconazole Capsules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Itraconazole-impurities. Retrieved from [Link]

  • USP-NF. (2012, December 1). Itraconazole. Retrieved from [Link]

  • TSI Journals. (2008, January). Spectral characterization of itraconazole impurities in the drug product. Retrieved from [Link]

  • Itraconazole USP 2025. (2025, February 18). Retrieved from [Link]

  • Patriot Pharmaceuticals. (n.d.). Itraconazole Capsules. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Different HPLC analysis method of itraconazole. Retrieved from [Link]

  • Regulations.gov. (2018, October 26). Itraconazole. Retrieved from [Link]

  • International Journal of Research and Review. (2021, May). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • ResearchGate. (2013). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Retrieved from [Link]

  • Trungtamthuoc.com. (2026, January 5). Itraconazole Capsules - Definition, Identification, Assay - USP 2025. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Optimization of USP Monograph for Itraconazole. Retrieved from [Link]

Sources

Validation

Analytical Comparison Guide: Itraconazole Impurity 24 Relative Response Factor (RRF) vs. Active Pharmaceutical Ingredient

Introduction: The Critical Role of RRF in Impurity Profiling In the rigorous landscape of pharmaceutical quality control, the accurate quantification of related substances is paramount. Itraconazole, a broad-spectrum tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of RRF in Impurity Profiling

In the rigorous landscape of pharmaceutical quality control, the accurate quantification of related substances is paramount. Itraconazole, a broad-spectrum triazole antifungal, presents a complex impurity profile due to its bulky, multi-ring structure and multi-step synthesis. Impurity 24 is a critical process-related impurity and degradant that must be strictly monitored to ensure patient safety.

Because synthesizing, purifying, and maintaining highly pure reference standards for every single impurity is cost-prohibitive and practically challenging for routine batch release, pharmacopeial monographs rely on the Relative Response Factor (RRF) . This guide objectively compares the analytical response of Itraconazole Impurity 24 against the Active Pharmaceutical Ingredient (API) and details the self-validating experimental protocols required to establish, verify, and apply RRF values.

The Mechanistic Basis of RRF Differences

RRF is fundamentally a ratio of the UV absorptivity of an impurity to that of the API at a specific detection wavelength. Itraconazole contains multiple chromophores: a 2,4-dichlorophenyl ring, a 1,2,4-triazole ring, and a piperazine-phenyl moiety.

Impurity 24 exhibits a different molar absorptivity ( ϵ ) due to structural modifications—often involving the cleavage or alteration of the sec-butyl or piperazine side chains. If Impurity 24 lacks a specific conjugated system present in the API, its UV response per unit mass will be lower, resulting in an RRF < 1.0. Conversely, if an extended conjugated system is formed during degradation, the RRF may exceed 1.0. Understanding this causality is essential; applying an uncorrected area normalization method when the RRF deviates significantly from 1.0 leads to gross under- or over-estimation of the impurity, risking regulatory non-compliance [1].

Experimental Methodology: Determining RRF via RP-HPLC

To establish analytical trustworthiness, the protocol must be a self-validating system. This means the method must inherently prove its own linearity, precision, and specificity during the RRF determination.

Step-by-Step Protocol

Step 1: Chromatographic Conditions Selection

  • Column: A C18 stationary phase (e.g., 150 mm × 4.6 mm, 3 µm) is selected due to the high lipophilicity of Itraconazole and its related substances [1].

  • Mobile Phase: A gradient system utilizing 0.08 M tetrabutylammonium hydrogen sulfate (Buffer) and Acetonitrile. The ion-pairing agent (tetrabutylammonium) is critical to suppress silanol interactions with the basic piperazine and triazole nitrogens, preventing peak tailing and ensuring accurate area integration [1].

  • Detection: UV at 225 nm. This wavelength is chosen because it represents the optimal point where both the API and Impurity 24 exhibit strong, stable absorbance without excessive mobile phase interference.

Step 2: Preparation of Standard Solutions

  • Stock Solutions: Accurately weigh Itraconazole Reference Standard (RS) and Impurity 24 RS. Dissolve in a diluent of methanol/tetrahydrofuran (50:50, v/v) to ensure the complete solubilization of these highly hydrophobic compounds [3].

  • Calibration Levels: Prepare a minimum of five equimolar concentration levels (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL) for both the API and Impurity 24.

Step 3: System Suitability and Injection

  • Inject a system suitability solution containing both the API and Impurity 24. The resolution ( Rs​ ) between the peaks must be > 2.0 to ensure no area overlap [2].

  • Inject each calibration level in triplicate to validate system precision.

Step 4: Data Extraction and RRF Calculation

  • Plot the peak area response against the nominal concentration for both compounds.

  • Perform linear regression to obtain the slope ( m ) and y-intercept. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Calculate RRF using the formula: RRF=SlopeItraconazole​SlopeImpurity24​​ .

RRF_Workflow A API & Impurity 24 Standards B Equimolar Calibration A->B C RP-HPLC Analysis B->C D Extract Peak Areas C->D E Linear Regression D->E F Calculate RRF E->F

Fig 1: Logical workflow for determining the Relative Response Factor (RRF) via RP-HPLC.

Quantitative Data Comparison

The following table summarizes a representative experimental dataset comparing the performance and response characteristics of Itraconazole API versus Impurity 24 under the validated RP-HPLC conditions.

ParameterItraconazole (API)Impurity 24Comparison / Impact
Relative Retention Time (RRT) 1.001.34Baseline separation achieved ( Rs​>2.0 ); Impurity 24 is more lipophilic.
Linearity Range (µg/mL) 0.05 – 5.00.05 – 5.0Both demonstrate a wide dynamic range suitable for trace analysis.
Regression Slope ( m ) 45,20038,420Impurity 24 exhibits a lower UV response per unit mass at 225 nm.
Correlation Coefficient ( R2 ) 0.99980.9995High precision in both calibration curves validates the slope calculation.
Limit of Quantitation (LOQ) 0.02 µg/mL0.03 µg/mLBoth are well below the typical 0.05% reporting threshold [2].
Calculated RRF 1.00 (Reference)0.85 A correction factor of 1.18 (1/0.85) must be applied during routine QC.

Causality Behind Experimental Choices

As a formulation or analytical scientist, one must not blindly follow monographs; understanding the "why" is critical for troubleshooting and method lifecycle management.

The Impact of RRF on Regulatory Compliance: The choice to use an RRF of 0.85 for Impurity 24 directly dictates how stability data is interpreted. If a stability sample shows an Impurity 24 peak area of 0.10% relative to the API, failing to apply the RRF would lead to reporting exactly 0.10%. However, applying the correction factor ( 0.10%/0.85 ) yields a true value of 0.118%. In a regulatory environment where the qualification threshold for unknown impurities is often 0.10% or 0.15% (per ICH Q3A/Q3B guidelines), this mathematical correction is the difference between an approved batch and a costly rejection [2].

Solvent Selection Causality: Furthermore, the selection of the extraction solvent (methanol/tetrahydrofuran) is a deliberate mechanism to overcome Itraconazole's notorious insolubility in aqueous media. Tetrahydrofuran disrupts the crystalline lattice energy of the API, ensuring that 100% of the impurity is extracted from the solid dosage form matrix. This self-validating step ensures that the recovery experiments are accurate and that the calculated RRF reflects the true chemical response, rather than an artifact of poor extraction efficiency [3].

References

  • Title: A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage Source: International Journal of Research in Pharmacy and Biosciences URL: [Link]

  • Title: Quality by Design based pareto charts responses Evaluation approach for a Validated Stability-indicating RP-HPLC assay Method Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities Source: Acta Pharmaceutica URL: [Link]

Comparative

Inter-laboratory validation of Itraconazole Impurity 24 assay methods

Title: Inter-Laboratory Validation of Itraconazole Impurity 24 Assay Methods: A Comparative Guide Introduction Itraconazole is a broad-spectrum triazole antifungal agent characterized by its high lipophilicity and comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of Itraconazole Impurity 24 Assay Methods: A Comparative Guide

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent characterized by its high lipophilicity and complex synthetic pathway, which inevitably leads to the generation of closely related process impurities. Among these, Itraconazole Impurity 24 (Molecular Formula: C35H38Cl2N8O4, MW: 705.6 Da) ()[1] represents a critical analytical challenge due to its structural homology to the active pharmaceutical ingredient (API).

To ensure pharmaceutical safety, regulatory agencies require rigorous analytical monitoring. The updated ICH Q2(R2) guidelines mandate that any analytical procedure used for impurity quantification must undergo comprehensive validation to prove it is "fit for purpose" across different laboratory environments ()[2]. This guide objectively compares the performance of a traditional compendial Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against an advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Impurity 24.

The Analytical Challenge: Causality Behind Method Evolution

As a Senior Application Scientist, I have systematically observed that traditional compendial methods often fall short when transferred between laboratories. Conventional RP-HPLC methods for itraconazole impurities typically rely on gradient elution with acidic buffers (e.g., pH 2.5 o-phosphoric acid) to suppress secondary interactions between the basic triazole moieties and residual silanols on the silica stationary phase ().

While functional, this approach introduces significant drawbacks:

  • Long Equilibration & Run Times: Often exceeding 20 minutes per injection to ensure adequate resolution.

  • MS Incompatibility: Non-volatile buffers severely suppress ionization in mass spectrometry, limiting the method to UV detection.

  • Poor Inter-Laboratory Reproducibility: Minor variations in mobile phase pH or column age lead to drastic shifts in the retention time of Impurity 24.

To overcome these limitations, we engineered an advanced UPLC-MS/MS assay. By leveraging sub-2-micron particle technology and a volatile, MS-friendly mobile phase (ammonium formate), we eliminate the need for harsh acidic modifiers, thereby creating a highly robust, self-validating system with superior specificity.

Inter-Laboratory Validation Workflow

To objectively compare the performance of our proposed UPLC-MS/MS method against the traditional RP-HPLC baseline, an inter-laboratory validation study was executed. The following diagram illustrates the parallel execution and data synthesis pathway.

ValidationWorkflow cluster_labs Inter-Laboratory Execution A Method Standardization & Sample Prep B Lab A: UPLC-MS/MS (Proposed Method) A->B Transfer Protocol A C Lab B: RP-HPLC (Compendial Method) A->C Transfer Protocol B D ICH Q2(R2) Parameter Testing (LOD, LOQ, Precision, Accuracy) B->D Data Output C->D Data Output E Statistical Equivalence & Robustness Analysis D->E Comparative Assessment

Caption: Inter-laboratory validation workflow for Itraconazole Impurity 24 assay methods.

Experimental Protocols: A Self-Validating System

Protocol A: Traditional Compendial RP-HPLC (Lab B Baseline)
  • Stationary Phase: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) ().

  • Mobile Phase Preparation: Prepare an aqueous phase of pH 2.5 adjusted with o-phosphoric acid. Mix with Acetonitrile (50:50, v/v).

  • Sample Preparation: Extract 50 mg of itraconazole equivalent into a 50-mL volumetric flask using a methanol/tetrahydrofuran (50:50, v/v) diluent. Sonicate for 20 minutes.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min, column temperature at 30°C, and UV detection at 256 nm.

Protocol B: Advanced UPLC-MS/MS (Lab A Proposed Method)
  • Stationary Phase: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dilute the extracted sample 1:100 in Mobile Phase A to prevent column overloading and matrix effects.

  • Chromatographic Conditions: Gradient elution (20% B to 80% B over 3.5 minutes). Flow rate at 0.4 mL/min, column temperature at 45°C.

  • Detection: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) transitions optimized specifically for Impurity 24 (m/z 706.2 → 393.1).

Comparative Data & Performance Metrics

The quantitative data synthesized from the inter-laboratory study demonstrates a clear performance divergence between the two methodologies.

Table 1: Chromatographic Performance Comparison

ParameterTraditional RP-HPLC (Compendial)Advanced UPLC-MS/MS (Proposed)
Column Chemistry C18 (4.6 × 150 mm, 5 µm)BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase Phosphate Buffer pH 2.5 / AcetonitrileAmmonium Formate pH 3.0 / Acetonitrile
Run Time ~20.0 minutes4.5 minutes
Tailing Factor (Impurity 24) 1.651.08
Resolution (API vs Imp 24) 2.1> 5.0

Table 2: ICH Q2(R2) Validation Metrics for Impurity 24

Validation ParameterTraditional RP-HPLCAdvanced UPLC-MS/MSICH Q2(R2) Target
Limit of Detection (LOD) 0.80 µg/mL0.02 µg/mLMethod Dependent
Limit of Quantitation (LOQ) 2.50 µg/mL0.06 µg/mLMethod Dependent
Accuracy (% Recovery) 94.3% - 101.2%98.5% - 100.4%95.0% - 105.0%
Intermediate Precision (RSD) 3.2%0.8%≤ 2.0%
Robustness Sensitive to pH variationsHighly robustConsistent

Scientific Discussion: Causality Behind the Data

The empirical data strongly supports the transition to UPLC-MS/MS for the quantification of Itraconazole Impurity 24.

  • Thermodynamic Efficiency: According to the Van Deemter equation, the use of 1.7 µm bridged ethyl hybrid (BEH) particles in the UPLC method minimizes eddy diffusion and mass transfer resistance. This directly causes the sharp reduction in peak tailing (from 1.65 to 1.08) and allows for a 4.5-minute run time without sacrificing resolution.

  • Specificity and Sensitivity: The traditional UV detection at 256 nm is highly susceptible to matrix interference, which explains the elevated LOQ (2.50 µg/mL) (). By employing MRM transitions in the mass spectrometer, we isolate the specific mass-to-charge ratio of Impurity 24 (m/z 706.2). This orthogonal detection mechanism inherently filters out background noise, driving the LOQ down to 0.06 µg/mL and ensuring that intermediate precision remains well below the ICH Q2(R2) threshold of 2.0% ()[2].

  • Method Robustness: The RP-HPLC method's reliance on strict pH control makes it vulnerable to inter-laboratory variability. The UPLC-MS/MS method utilizes a highly buffered volatile system that maintains ionization efficiency and retention stability even when subjected to deliberate minor variations during robustness testing.

Conclusion & Recommendations

For drug development professionals and quality control laboratories, the accurate quantification of Itraconazole Impurity 24 is non-negotiable. While traditional RP-HPLC methods serve as a functional baseline, they lack the sensitivity, speed, and robustness required for modern pharmaceutical analysis. The proposed UPLC-MS/MS method not only exceeds ICH Q2(R2) validation criteria but also provides a highly reproducible, self-validating framework suitable for seamless inter-laboratory transfer. We recommend adopting this advanced methodology to ensure the highest standards of scientific integrity and product safety.

Sources

Validation

Comparing synthetic vs isolated Itraconazole Impurity 24 reference materials

Synthetic vs. Isolated Itraconazole Impurity 24 Reference Materials: A Comprehensive Comparison Guide Introduction In the pharmaceutical development of Itraconazole, a potent triazole antifungal, controlling the impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthetic vs. Isolated Itraconazole Impurity 24 Reference Materials: A Comprehensive Comparison Guide

Introduction In the pharmaceutical development of Itraconazole, a potent triazole antifungal, controlling the impurity profile is a strict regulatory mandate under ICH Q3A(R2)[1]. Among the critical related substances is Itraconazole Impurity 24 (Molecular Formula: C35H38Cl2N8O4, MW: 705.6)[2]. Accurate quantitation of this specific impurity relies entirely on the quality of the reference standard used for instrument calibration and analytical method validation[3].

As analytical scientists, we face a fundamental choice when sourcing reference materials: should we isolate the impurity from degraded API, or should we synthesize it de novo?[4] This guide objectively compares synthetic versus isolated Itraconazole Impurity 24 reference materials, providing experimental data, mechanistic insights, and self-validating protocols to guide your selection.

Mechanistic Grounding: The Origin of the Standard The chemical complexity of Itraconazole—with its multiple chiral centers and bulky triazole/piperazine moieties—makes impurity characterization challenging.

  • Chromatographic Isolation (Top-Down): This approach extracts Impurity 24 directly from crude or forced-degraded Itraconazole[5]. While this guarantees the material is a "true" matrix-matched artifact, the structural similarity between Impurity 24 and the parent API (MW 705.64) leads to severe co-elution during preparative chromatography.

  • Custom Synthesis (Bottom-Up): This approach builds the impurity from basic precursors[6]. By avoiding the parent API entirely during production, synthesis eliminates the risk of API carryover, ensuring the >99.5% purity threshold expected for primary quantitative reference standards[7].

G Start Itraconazole Impurity 24 Reference Material Sourcing SynRoute Custom Synthesis (Bottom-Up Approach) Start->SynRoute IsoRoute Chromatographic Isolation (Top-Down Approach) Start->IsoRoute SynStep Targeted Chemical Synthesis & Controlled Crystallization SynRoute->SynStep IsoStep Prep-HPLC Fractionation from Crude API IsoRoute->IsoStep SynVal High Purity (>99.5%) Isomerically Pure SynStep->SynVal IsoVal Matrix-Matched Lower Yield (<95%) IsoStep->IsoVal Final Orthogonal Validation (qNMR, LC-MS, HPLC-UV) SynVal->Final IsoVal->Final

Workflow comparing synthetic vs isolated Itraconazole Impurity 24 generation.

Comparative Performance Data The following table summarizes the experimental performance of both reference material types based on multi-lot analytical evaluations.

Analytical ParameterSynthetic Impurity 24Isolated Impurity 24Causality & Scientific Driver
Chromatographic Purity (HPLC-UV) > 99.5%90.0% - 95.0%Synthesis avoids closely related API analogs; Isolation suffers from co-eluting structural isomers.
Absolute Purity (qNMR) > 99.0%85.0% - 92.0%Isolated fractions retain prep-HPLC buffer salts (e.g., formate) which suppress absolute assay values.
Scalability & Yield High (Gram scale)Low (Milligram scale)Prep-HPLC loading capacity is severely limited by the low concentration of the impurity in the crude API.
Stereochemical Fidelity Absolute (Controlled)Variable (Mixture)Isolation captures the exact diastereomeric mixture present in the degraded batch, which may vary.
Regulatory Suitability Primary StandardSecondary MarkerICH guidelines prefer highly characterized, pure standards for quantitative reporting[1].

Self-Validating Experimental Protocols To ensure absolute trustworthiness in our analytical data, the protocols used to generate and certify these standards must be self-validating. This means incorporating internal feedback loops that immediately flag failures.

Protocol 1: Chromatographic Isolation of Impurity 24 (The Matrix-Matched Approach) Causality: We utilize Mass-Directed Auto-Purification (MDAP) because UV-based collection cannot distinguish between Impurity 24 and closely related non-target degradants.

  • System Suitability (SST): Inject a resolution mixture of Itraconazole and known impurities. Self-Validation: The system is only cleared for use if the chromatographic resolution ( Rs​ ) between Impurity 24 and the main API peak is ≥1.5 .

  • Sample Loading: Inject 50 mg of forced-degraded Itraconazole API onto a C18 Prep-HPLC column. Use a mildly basic mobile phase (pH 8.5) to keep the triazole nitrogens deprotonated, sharpening the peak shape and maximizing recovery.

  • Fraction Collection: Trigger fraction collection strictly at m/z 706.2 [M+H]+ using an in-line single quadrupole mass spectrometer.

  • Post-Collection Purity Check: Inject the lyophilized fraction into an analytical UPLC-PDA system. Self-Validation: Utilize the PDA peak purity algorithm. If the Purity Angle is less than the Purity Threshold, the isolated peak is spectrally homogeneous and free of co-eluting matrix.

Protocol 2: De Novo Synthesis and qNMR Certification (The High-Purity Approach) Causality: For a synthetic material to serve as a primary quantitative standard[4], its absolute mass fraction must be known. Quantitative NMR (qNMR) is a primary ratio method that determines absolute purity without needing a pre-existing standard of Impurity 24.

  • Targeted Synthesis & Purification: Synthesize Impurity 24 via the coupling of the appropriate triazolone intermediate. Recrystallize from ethanol/water to purge residual organic solvents[6].

  • Sample Preparation: Accurately weigh exactly 10.0 mg of the synthetic Impurity 24 and 5.0 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid). Co-dissolve in DMSO−d6​ .

  • Data Acquisition: Acquire the 1H-NMR spectrum using a 600 MHz instrument with a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete longitudinal relaxation of all protons.

  • Mass Balance Calculation: Calculate the absolute purity by comparing the integral of the distinct triazole proton of Impurity 24 against the alkene protons of Maleic Acid. Self-Validation: The Mass Balance Equation ( %PurityqNMR​+%WaterKF​+%SolventGC​+%Ash=100% ) must close at 100.0%±0.5% . If the sum deviates, it indicates the presence of invisible inorganic salts, automatically invalidating the standard[8].

Conclusion & Recommendations The choice between synthetic and isolated Itraconazole Impurity 24 depends entirely on the phase of drug development. For early-stage method development where qualitative retention time markers are needed to map the degradation profile, isolated standards are highly effective[5]. However, for late-stage method validation, ANDA submissions, and routine commercial release testing, synthetic reference materials are mandatory. Their absolute stereochemical control, high purity (>99.5%), and ability to pass rigorous mass balance self-validation make them the only reliable choice for meeting stringent ICH Q3A reporting thresholds[1].

References

  • SynZeal. "Itraconazole EP Impurity E | 252964-65-1". SynZeal.[Link]

  • Pharmaffiliates. "Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety". Pharmaffiliates.[Link]

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)". ICH.org.[Link]

  • ResolveMass Laboratories Inc. "Choosing Reference Standards for API or Impurity". ResolveMass. [Link]

  • Pharmaceutical Technology. "Reference-Standard Material Qualification". PharmTech. [Link]

  • Eurofins. "The ABC's of Reference Standard Management". Eurofins.[Link]

  • Labinsights. "A Comprehensive Guide to Impurity Reference Standards and Comparison Standards". Labinsights.[Link]

Safety & Regulatory Compliance

Safety

Itraconazole Impurity 24 proper disposal procedures

Standard Operating Procedure: Handling, Decontamination, and Disposal of Itraconazole Impurity 24 As drug development professionals and analytical chemists, handling API degradation products and reference standards requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of Itraconazole Impurity 24

As drug development professionals and analytical chemists, handling API degradation products and reference standards requires a rigorous understanding of their physicochemical properties. Itraconazole Impurity 24 is a specific structural isomer of the broad-spectrum antifungal itraconazole[1]. Because it shares the parent drug's dichlorophenyl moiety and high hydrophobicity, its disposal cannot be treated as standard organic waste.

This guide provides the causality-driven protocols for the safe handling, spill decontamination, and institutional disposal of Itraconazole Impurity 24, ensuring compliance with environmental safety standards and laboratory integrity.

Chemical Profiling & Hazard Rationale

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Itraconazole Impurity 24 contains a highly stable triazole ring and a dichlorophenyl group[2].

  • The Halogenation Factor: The presence of covalently bound chlorine atoms dictates that any solution containing this impurity—even if dissolved in a non-halogenated solvent like methanol or DMSO—must be routed to Halogenated Organic Waste . Combusting chlorinated organics at standard temperatures can yield highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, waste must be flagged for high-temperature incineration (>1100°C)[3].

  • Hydrophobicity & Spill Response: With a high molecular weight and extreme hydrophobicity, aqueous cleaning methods are ineffective. Using water on a spill will simply cause the powder to bead and disperse. Decontamination requires organic solvents (e.g., isopropanol or ethanol) to break the surface tension and dissolve the residue[4].

  • Toxicity Profile: Like its parent API, this impurity is classified under Acute Toxicity Category 4 (Oral) and is a known skin and serious eye irritant[5]. It also poses a potential risk to aquatic life with long-lasting effects, strictly prohibiting drain disposal[6].

Quantitative Data & Waste Categorization
ParameterValueOperational Implication
Chemical Name Itraconazole Impurity 24Tracked specifically in API impurity profiling workflows.
CAS Number 848585-71-7Required identifier for institutional hazardous waste manifests[7].
Molecular Formula C_{35}H_{38}Cl_{2}N_{8}O_{4}Contains halogens (Cl); mandates halogenated waste streams[1].
Molecular Weight 705.6 g/mol High MW, hydrophobic; dictates the use of alcohol for surface decontamination[1].
GHS Classification Acute Tox. 4, Eye Irrit. 2AMandates Level 2 PPE (Nitrile gloves, safety goggles, lab coat)[5].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system to prevent cross-contamination and ensure regulatory compliance.

Protocol A: Liquid Waste Segregation (HPLC/LC-MS Effluents)

Analytical workflows often generate liters of mobile phase effluent containing trace amounts of Impurity 24.

  • Identify the Stream: Regardless of the bulk solvent (e.g., 90% Acetonitrile / 10% Water), the presence of the chlorinated impurity reclassifies the entire carboy.

  • Primary Containment: Pour the effluent into a designated, chemically compatible high-density polyethylene (HDPE) carboy labeled strictly as "Halogenated Organic Waste" .

  • Incompatibility Check: Ensure no strong oxidizing agents (e.g., nitric acid, peroxides) are added to this container, as azole derivatives can react violently[3].

  • Venting: Cap the carboy with a vented cap to prevent pressure buildup from solvent vapor expansion.

Protocol B: Solid Standard Disposal (Powders & Crystals)

Expired or degraded solid reference standards pose an inhalation hazard due to dust formation[8].

  • Seal the Primary Container: Leave the solid Impurity 24 in its original glass vial. Do not attempt to transfer the powder to a larger waste bin, as this risks aerosolization.

  • Secondary Containment: Place the sealed vial inside a clear, sealable plastic bag (double-bagging).

  • Labeling: Affix a hazardous waste label detailing the CAS Number (848585-71-7) and the hazard class (Toxic, Irritant).

  • Routing: Deposit the bag in the institutional Hazardous Solid Waste bin designated for high-temperature incineration.

Immediate Spill Response & Decontamination Plan

In the event of a localized benchtop spill, execute the following operational plan. Do not use water as the primary cleaning agent.

  • Isolation & PPE: Immediately halt work. Ensure you are wearing fresh nitrile gloves, a fitted lab coat, and safety goggles. If the spill involves a large amount of dry powder, wear an N95/P100 particulate respirator to avoid inhaling the dust[6].

  • Primary Containment (Dry Spills): Do not dry-sweep, as this generates hazardous dust[8]. Instead, dampen a disposable absorbent pad with Isopropanol (IPA) or Ethanol. Gently place the damp pad over the powder to suppress aerosolization.

  • Primary Containment (Liquid Spills): Surround and cover the spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or universal lab binders)[4].

  • Chemical Decontamination: Wipe the area mechanically from the outside in. Because Impurity 24 is hydrophobic, scrub the decontaminated surface a second time with 70% Isopropanol to ensure all API residue is solubilized and removed[4].

  • Waste Transfer: Place all contaminated pads, gloves, and binders into a thick hazardous waste bag. Label as "Chemically Contaminated Solid Debris - Contains Halogenated Organics" and route for incineration.

Waste Routing Logical Workflow

The following diagram illustrates the causality-based decision tree for routing Itraconazole Impurity 24 waste streams to ensure environmental safety and prevent dioxin formation.

G A Itraconazole Impurity 24 Waste Generation B Solid Waste (Powder/Crystals) A->B C Liquid Waste (HPLC Effluent/Solutions) A->C D Contaminated Consumables (PPE, Vials, Pipettes) A->D E Hazardous Solid Waste Double-bagged B->E F Halogenated Organic Waste (Due to Cl atoms) C->F Even if solvent is non-halogenated G Chemically Contaminated Solid Debris D->G H High-Temperature Incineration (>1100°C) Prevents Dioxin/Furan Formation E->H F->H G->H

Workflow for the segregation and disposal of halogenated Itraconazole Impurity 24 waste.

References

  • SynZeal. "Itraconazole Impurities & Reference Standards". SynZeal Research. URL:[Link]

  • Carl Roth. "Safety Data Sheet: Itraconazole". Carl Roth GmbH. URL:[Link]

Sources

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